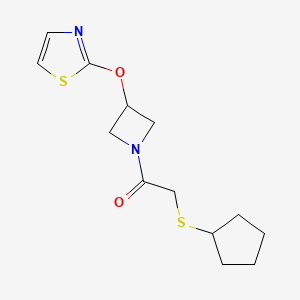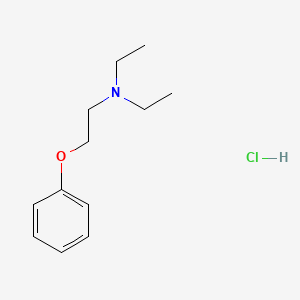![molecular formula C9H12LiNO5S B2947992 Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2344680-34-6](/img/structure/B2947992.png)
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate” is a chemical compound with the CAS Number: 2344680-34-6 . It has a molecular weight of 253.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of related compounds, such as 2-azaspiro[3.4]octane, involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 253.2 .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Neurotrophic Effects
Research indicates lithium's neuroprotective and neurotrophic effects in the human brain. A study found that lithium administration increases N-acetyl-aspartate (NAA) levels in the brain, suggesting enhanced neuronal viability/function (Moore et al., 2000). This finding is supported by another study showing lithium's neurotrophic effects, potentially through increasing gray matter volume in patients with bipolar disorder, highlighting its role in counteracting brain atrophy (Moore et al., 2000).
Impact on Brain Structure and Cognitive Function
Further studies emphasize lithium's positive influence on brain structure and cognitive function. For example, long-term lithium treatment was associated with attenuation of cognitive and functional decline in patients with mild cognitive impairment, a condition with high risk for Alzheimer's disease (Forlenza et al., 2019). Additionally, lithium use has been linked to preventing gray matter atrophy in patients with bipolar disorder, suggesting neurotrophic and neuroprotective effects (Hozer et al., 2020).
Physiological Influences
Lithium's physiological impacts extend beyond neuroprotection. Studies have explored its role in modifying the risk of suicide, with mixed findings. For instance, lithium levels in drinking water were investigated for correlations with suicide rates, indicating potential protective effects against suicide in certain populations (Kabacs et al., 2011). Another dimension of lithium's physiological influence includes its interaction with other medications and conditions, highlighting the complexity of its use in clinical settings (Hommers et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUEDZIBMEMKB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,4S,5S)-2-Methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)





![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)
![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)


![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)

